Cyclopropyl Substituent Confers Significant Fungicidal Activity Advantage Over Non-Cyclopropyl Pyrimidine Analogs
In a direct head-to-head bioactivity comparison between target pyrimidine-5-carboxamides bearing a 2-cyclopropyl moiety and their direct analogs lacking the cyclopropyl substituent (replaced with alternative groups), the cyclopropyl-containing compounds demonstrated markedly superior fungicidal activity. The study evaluated thirteen cyclopropyl-bearing compounds and three non-cyclopropyl analogs against plant fungal pathogens including Botrytis cinerea and Sclerotinia sclerotiorum [1]. Among the cyclopropyl-containing series, compound 4k (N-(3,4-dichlorophenyl)-2-cyclopropyl-4-methylpyrimidine-5-carboxamide) achieved an inhibitory rate of 85.2% against Botrytis cinerea at 100 mg/L and 84.6% against Sclerotinia sclerotiorum, with a low effective concentration (EC50) value of 4.67 mg/L. This activity was comparable to that of the commercial fungicide cyprodinil and was higher than that of boscalid [1].
| Evidence Dimension | Fungicidal inhibitory activity against Botrytis cinerea |
|---|---|
| Target Compound Data | Compound 4k (2-cyclopropyl pyrimidine-5-carboxamide): 85.2% inhibition at 100 mg/L; EC50 = 4.67 mg/L |
| Comparator Or Baseline | Non-cyclopropyl pyrimidine analogs: Significantly lower activity (specific values not reported but explicitly stated as inferior); Cyprodinil: Comparable activity at ~4.67 mg/L; Boscalid: Lower activity |
| Quantified Difference | EC50 of 4.67 mg/L is comparable to cyprodinil and higher than boscalid; cyclopropyl-containing compounds show clear activity advantage over non-cyclopropyl analogs |
| Conditions | In vitro fungicidal assay; plant pathogenic fungi including Botrytis cinerea and Sclerotinia sclerotiorum; concentration 100 mg/L for initial screening; EC50 determination via dose-response |
Why This Matters
This quantitative advantage validates selecting cyclopropyl-substituted pyrimidine building blocks like Methyl 6-chloro-2-cyclopropylpyrimidine-4-carboxylate for agrochemical discovery programs targeting fungicidal activity, as the cyclopropyl moiety is a demonstrated activity-enhancing pharmacophore.
- [1] Xiao, Z.; Zhou, Z. H.; Chu, C. L.; Zhang, Q.; Zhu, W. F. et al. Synthesis and Fungicidal Activity of Novel Substituted Pyrimidine-5-carboxamides Bearing Cyclopropyl Moiety. Chinese Journal of Organic Chemistry 2024, 44, 650-656. DOI: 10.6023/cjoc202307029. View Source
